
Methyl 2-acetamidoacrylate
Overview
Description
Methyl 2-acetamidoacrylate (MAA, CAS 35356-70-8) is an α,β-unsaturated ester with the molecular formula C₆H₉NO₃. Structurally, it features an acrylate backbone substituted with an acetamido group at the β-position (SMILES: CC(=O)NC(=C)C(=O)OC). This compound is a versatile synthon in organic synthesis, particularly in sulfa-Michael additions for synthesizing mercapturates and boron-containing amino acids . Its instability under acidic conditions complicates traditional esterification, necessitating alternative synthetic routes such as nucleophilic alkylation or phase-transfer catalysis .
Preparation Methods
Esterification of 2-Acetamidoacrylic Acid
The most widely reported method for MAA synthesis involves direct esterification of 2-acetamidoacrylic acid (1 ) under mild conditions. This approach avoids side reactions typical of acid-catalyzed esterification, which can degrade the α,β-unsaturated system .
Procedure and Optimization
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Base Selection : Cs₂CO₃ (4.2 mmol) is added to 1 (8.4 mmol) dissolved in methanol (20 mL) at room temperature. The base deprotonates the carboxylic acid, forming a carboxylate intermediate.
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Alkylation : Iodomethane (42 mmol) is introduced in portions to the reaction mixture in dimethylformamide (DMF, 30 mL). The solvent’s high polarity facilitates nucleophilic substitution.
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Workup : After 2 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography (diethyl ether eluent), yielding MAA as white needles in 99.7% yield .
Table 1: Key Reaction Parameters for Esterification
Parameter | Value/Detail | Source |
---|---|---|
Starting Material | 2-Acetamidoacrylic acid | |
Base | Cs₂CO₃ | |
Alkylating Agent | Iodomethane (CH₃I) | |
Solvent | Methanol/DMF | |
Reaction Temperature | Room temperature (25°C) | |
Yield | 99.7% |
This method’s success hinges on avoiding acidic conditions that could protonate the acrylate’s β-carbon, triggering polymerization. The use of Cs₂CO₃, a mild base, ensures selective deprotonation without side reactions .
Nucleophilic Alkylation of Methyl 2-Acetamidopropionate
An alternative route involves eliminating a β-substituent from methyl 2-acetamidopropionate to form the α,β-unsaturated ester. This method is advantageous when starting from alanine derivatives .
Procedure and Mechanistic Insights
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Substrate Preparation : Methyl 2-acetamidopropionate is treated with HCl gas in dioxane, inducing β-elimination of water.
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Reaction Monitoring : The reaction is stirred at 60°C for 6 hours, with progress tracked via thin-layer chromatography (TLC).
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Isolation : The product is extracted with chloroform, washed with NaHCO₃, and purified via vacuum distillation, yielding MAA in 65% .
Table 2: Comparative Analysis of Elimination Reaction
Parameter | Value/Detail | Source |
---|---|---|
Starting Material | Methyl 2-acetamidopropionate | |
Catalyst | HCl gas | |
Solvent | Dioxane | |
Reaction Temperature | 60°C | |
Yield | 65% |
While this method avoids alkylation reagents, the moderate yield reflects competing side reactions, such as over-elimination or acid-catalyzed dimerization .
Phase-Transfer Catalyzed Sulfa-Michael Addition
Though primarily used for synthesizing mercapturates, phase-transfer catalysis (PTC) optimizes MAA’s downstream reactivity. Aliquat 336 enhances thiophenol’s nucleophilicity in sulfa-Michael additions, but the method also informs MAA’s stability during synthesis .
Critical Considerations
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Catalyst Loading : 0.1 equivalents of Aliquat 336 in toluene/water biphasic systems prevent MAA hydrolysis .
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Temperature Control : Reactions conducted at 0–5°C minimize thermal degradation of MAA .
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison for MAA Synthesis
Method | Yield | Advantages | Limitations |
---|---|---|---|
Esterification of 1 | 99.7% | High yield, mild conditions | Requires costly Cs₂CO₃ |
β-Elimination | 65% | Uses alanine derivatives | Moderate yield, acidic conditions |
The esterification route is superior for large-scale synthesis due to its near-quantitative yield and operational simplicity. Conversely, the elimination method provides access to MAA from alternative substrates but requires stringent pH control .
Chemical Reactions Analysis
Methyl 2-acetamidoacrylate undergoes various chemical reactions, including:
Michael Reactions: It reacts with thiolates to form Michael adducts.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition (Michael–Dieckmann-type reaction) with ketene diethyl acetal to yield cyclobutane derivatives.
Catalytic Reactions: The compound reacts with Grignard reagents to form α-amino esters.
Common reagents used in these reactions include thiolates, ketene diethyl acetal, and Grignard reagents. The major products formed are Michael adducts, cyclobutane derivatives, and α-amino esters .
Scientific Research Applications
Anti-Inflammatory Properties
M2AA has been identified as an anti-inflammatory agent. Research indicates that it can significantly improve survival rates and reduce organ injury in polymicrobial sepsis models. In a study involving CD-1 mice, M2AA administration improved renal function and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Key Findings:
- Survival Rates : M2AA-treated mice showed a survival rate of 39% compared to 11% in control groups after sepsis induction .
- Cytokine Levels : M2AA effectively reduced pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory conditions.
Kidney Injury Protection
M2AA has also been shown to mitigate acute kidney injury (AKI). In experimental models, it reduced serum creatinine levels and improved histological damage scores in renal tissues . The compound's mechanism includes inhibition of NF-κB activation, which is crucial in the inflammatory response .
Michael Addition Reactions
Methyl 2-acetamidoacrylate is useful in synthetic organic chemistry, particularly in Michael addition reactions. It can react with thiolates to form stable products, making it valuable for synthesizing various α-amino esters .
Reactions:
- Michael Addition : M2AA serves as a Michael acceptor in reactions with nucleophiles, facilitating the synthesis of complex molecules.
Polymer Chemistry
M2AA can be utilized to create thermosensitive copolymers when combined with other acrylates. This property is advantageous for developing materials that respond to temperature changes, which can be applied in drug delivery systems and smart materials .
Case Studies
- Study on Sepsis-Induced AKI :
- Synthetic Application in Polymer Chemistry :
Mechanism of Action
Methyl 2-acetamidoacrylate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Key Physical Properties:
Property | Value | Source |
---|---|---|
Melting Point | 50–52°C | |
Boiling Point | 104°C (at 8 mmHg) | |
Density | ~1.1 g/cm³ | |
Solubility | Soluble in toluene, DMF |
Chemical Reactivity
MAA’s electron-deficient double bond enables unique reactivity:
- Hydrogenation: MAA undergoes enantioselective hydrogenation to methyl acetylalaninate using chiral Rh or Pd catalysts. For example, Rh complexes grafted on carbon nanotubes achieve >98% ee in some cases . In contrast, hydrogenation of EP analogs like DEOP lacks comparable stereochemical control .
- Methoxycarbonylation: Palladium catalysts transform MAA into amino acid derivatives (88% yield), outperforming sterically hindered alkenes .
Table 2: Catalytic Performance Comparison
Biological Activity
Methyl 2-acetamidoacrylate (M2AA) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of inflammation and sepsis. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding M2AA, supported by data tables and research findings.
Chemical Structure and Properties
This compound is the methyl ester of N-acetylacrylic acid, represented by the formula . It is characterized as a white solid and can be synthesized from methyl 2-acetamidopropionate .
Anti-Inflammatory Properties
Research has demonstrated that M2AA exhibits significant anti-inflammatory effects, particularly in models of sepsis. A study conducted on CD-1 mice using a cecal ligation-and-puncture (CLP) model revealed that M2AA administration improved survival rates and reduced organ dysfunction associated with sepsis. Specifically, treatment with M2AA (8 mg/kg) resulted in:
- Survival Rate : 39% in treated mice compared to 11% in controls.
- Renal Function : Significant improvement in kidney dysfunction.
- Cytokine Levels : Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the anti-inflammatory cytokine IL-10 .
Table 1: Effects of M2AA on Cytokine Levels
Cytokine | Control Level (pg/mL) | M2AA Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 50 |
IL-6 | 200 | 70 |
IL-10 | 100 | 30 |
The mechanism through which M2AA exerts its effects primarily involves the inhibition of nuclear factor kappa B (NF-κB) activation. NF-κB is a key transcription factor in inflammatory responses. The study indicated that:
- NF-κB Activation : Transient activation was observed in the spleen at 6 hours post-treatment; however, M2AA effectively reduced this activation at both early (6 hours) and later stages (24 hours) in kidney and liver tissues .
Study on Sepsis
In a pivotal study, M2AA was administered at various time points post-surgery to evaluate its therapeutic window. The results indicated:
- Immediate Administration : Significant reduction in organ injury when administered immediately after CLP.
- Delayed Administration : Treatment at 6 hours post-surgery showed benefits, while administration at 12 hours did not yield significant improvements .
This highlights the importance of timing in therapeutic interventions using M2AA.
Research Findings
Further studies have explored the synthesis and reactivity of M2AA in various chemical reactions, including its use as a monomer in copolymerization processes. For instance, it has been utilized in palladium-catalyzed reactions to synthesize unnatural amino acid derivatives .
Table 2: Summary of Research Findings on M2AA
Study Focus | Key Findings |
---|---|
Anti-inflammatory effects | Improved survival and reduced cytokine levels |
NF-κB inhibition | Reduced activation in spleen, kidney, and liver |
Copolymerization applications | Successful incorporation into polymer matrices |
Q & A
Q. (Basic) What are the recommended safety protocols for handling methyl 2-acetamidoacrylate in laboratory settings?
This compound requires stringent safety measures due to its potential reactivity and lack of comprehensive toxicological data. Key protocols include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods or under local exhaust ventilation to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid washing into drains. Contaminated areas should be decontaminated with ethanol or isopropanol .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers, to prevent degradation .
Q. (Basic) What synthetic methodologies are effective for preparing this compound?
The compound is typically synthesized via Friedel–Crafts alkylation or Lewis acid-catalyzed reactions:
- Friedel–Crafts Alkylation : Boron trifluoride etherate (BF₃·OEt₂) catalyzes reactions between this compound and aromatic compounds, achieving high yields under homogeneous conditions .
- EtAlCl₂-Mediated Reactions : EtAlCl₂ in dichloromethane facilitates C3-to-C2 alkyl migrations in indole derivatives, enabling access to constrained tryptophan analogs .
Q. (Basic) What analytical techniques are used to assess the purity and enantiomeric excess of this compound derivatives?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers, particularly after asymmetric hydrogenation .
- NMR Spectroscopy : ¹H and ³¹P NMR monitor reaction progress and ligand-catalyst interactions in Rhodium-mediated hydrogenations .
- Polarimetry : Measures optical rotation for chiral products synthesized via enzymatic resolution (e.g., Alcalase-mediated hydrolysis) .
Q. (Advanced) How can enantioselective hydrogenation of this compound be optimized for high enantiomeric excess (ee)?
Rhodium catalysts with chiral monodentate phosphites (e.g., PhthalaPhos ligands) achieve >97% ee in asymmetric hydrogenation. Key factors:
- Ligand Design : Diamide-containing phosphites enhance stereochemical control compared to basic phosphites .
- Temperature Control : Lower temperatures (0–25°C) favor heterocomplex formation, improving selectivity .
- Substrate Scope : this compound’s electron-deficient olefin structure facilitates rapid hydrogenation kinetics .
Q. (Advanced) How do researchers evaluate the anti-inflammatory efficacy of this compound in preclinical models?
- In Vitro Assays : Suppression of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ ~10 μM, 100-fold more potent than ethyl pyruvate) .
- In Vivo Models : Neuroprotection in post-ischemic brains via anti-excitotoxic and anti-inflammatory pathways (e.g., reduced TNF-α and IL-6) .
- Comparative Studies : Structure-activity relationships (SAR) of derivatives (e.g., DEOPA) highlight the importance of ester groups in potency .
Q. (Advanced) What mechanistic insights exist for cycloaddition reactions involving this compound?
Cycloadditions with 2-vinylindoles proceed via two proposed pathways:
- Concerted Mechanism : Competing endo and exo transition states lead to diastereomeric products .
- Stepwise Mechanism : Formation of zwitterionic intermediates, though not directly observed, is supported by computational studies .
Experimental distinction remains challenging due to overlapping energy barriers and unstable intermediates .
Q. (Advanced) How can contradictory data on the neuroprotective effects of related compounds (e.g., EOP vs. This compound) be reconciled?
Discrepancies arise from divergent pharmacokinetic profiles and metabolic stability:
- Bioavailability : this compound’s ester group enhances membrane permeability compared to EOP, which lacks neuroprotective efficacy in vivo despite in vitro activity .
- Metabolic Degradation : Rapid hydrolysis of EOP in systemic circulation limits its brain penetration, whereas this compound exhibits prolonged stability .
Q. (Basic) What storage conditions prevent degradation of this compound?
Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Prolonged exposure to moisture or oxidizers accelerates decomposition, increasing hazardous byproduct formation .
Q. (Advanced) Which catalytic systems enable functionalization of this compound in alkoxycarbonylation reactions?
Palladium-Xantphos complexes catalyze methoxycarbonylation of push-pull olefins, yielding α-amino acid derivatives (e.g., 2p) in 88% yield. Key advantages:
- Regioselectivity : Favors linear ester products due to electronic effects of the acetamido group .
- Substrate Tolerance : Compatible with remote hydroxyl, nitrile, and ester functionalities .
Q. (Advanced) What strategies are employed for chiral synthesis of this compound-derived amino acids?
Properties
IUPAC Name |
methyl 2-acetamidoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188849 | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35356-70-8 | |
Record name | Methyl 2-acetamidoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35356-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyldehydroalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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